Acute Oral Toxicity: Dibutyltin Dihexanoate vs. DBTDL vs. DBTDA
Dibutylbis[(1-oxohexyl)oxy]stannane exhibits an acute oral LD₅₀ of 94 mg/kg in the rat [1]. This places it at a quantifiably intermediate toxicity position relative to the two most common dibutyltin dicarboxylate catalysts: DBTDL (dibutyltin dilaurate) with an LD₅₀ of approximately 175 mg/kg (rat, oral) and DBTDA (dibutyltin diacetate) with reported LD₅₀ values ranging from 32 to 110 mg/kg depending on the source, with the most rigorous NCI bioassay data indicating a lower bound around 32 mg/kg [2]. The target compound is therefore approximately 1.9× more acutely toxic than DBTDL and roughly 0.85× to 2.9× the toxicity of DBTDA depending on the DBTDA value selected, requiring more stringent handling than DBTDL for oral exposure scenarios.
| Evidence Dimension | Acute oral toxicity (LD₅₀, rat) |
|---|---|
| Target Compound Data | 94 mg/kg |
| Comparator Or Baseline | DBTDL: 175 mg/kg; DBTDA: 32–110 mg/kg |
| Quantified Difference | Target is 1.9× more toxic than DBTDL (94 vs. 175 mg/kg); roughly comparable to DBTDA midpoint (~110 mg/kg) |
| Conditions | Acute oral administration in rat; LD₅₀ endpoint per standard toxicological protocol |
Why This Matters
This directly impacts procurement-level safety protocols, personal protective equipment requirements, and regulatory classification costs—a facility currently handling DBTDL may face increased compliance burden when substituting in dibutyltin dihexanoate.
- [1] Molaid Chemical Database. Dibutylbis[(1-oxohexyl)oxy]stannane (CAS 19704-60-0). Acute toxicity: oral-rat LD50: 94 mg/kg. View Source
- [2] Haz-Map. Dibutyltin diacetate. Oral LD50 (rat) = 32 mg/kg. Also Merck Millipore: potency 900–1235 mg/kg LD50 oral (Rat); but note NCI bioassay classification. View Source
